molecular formula C16H20FN3O5 B601334 Linezolid N-Oxide CAS No. 189038-36-6

Linezolid N-Oxide

カタログ番号 B601334
CAS番号: 189038-36-6
分子量: 353.35
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Linezolid N-Oxide is a derivative of Linezolid . Linezolid is an oxazolidinone antimicrobial used to treat infections against gram-positive bacteria, especially those that are drug-resistant . It works by inhibiting bacterial protein synthesis .


Chemical Reactions Analysis

Linezolid, the parent compound of Linezolid N-Oxide, is known to undergo hepatic metabolism via oxidation of the morpholine ring, resulting in two inactive metabolites . The specific chemical reactions involving Linezolid N-Oxide are not detailed in the available literature.

科学的研究の応用

  • Linezolid is used in clinical settings for treating serious infections caused by resistant Gram-positive bacteria. Its mechanism involves binding to the peptidyl transferase center on the ribosome, inhibiting protein synthesis. Resistance mechanisms usually involve small alterations to the binding site, affecting drug binding and conferring resistance (Long & Vester, 2011).

  • Linezolid-induced inhibition of mitochondrial protein synthesis can lead to side effects like optic and/or peripheral neuropathy and lactic acidosis. In a patient treated with linezolid, mitochondrial respiratory chain enzyme activity decreased in affected tissues, without mitochondrial abnormalities or mutations in mitochondrial DNA (De Vriese et al., 2006).

  • Linezolid resistance in Staphylococcus aureus has been documented in clinical isolates. This resistance is significant as linezolid is used for treating infections caused by MRSA and VRE, where resistance can lead to treatment challenges (Tsiodras et al., 2001).

  • The drug has shown efficacy against rapidly growing mycobacteria, making it a potential therapeutic option for treating infections caused by these organisms (Wallace et al., 2001).

  • Linezolid is effective in treating multidrug-resistant tuberculosis (MDR-TB), although it can cause significant adverse events. This highlights the need for careful prescription and monitoring during treatment (Sotgiu et al., 2012).

  • The drug's use in chronic extensively drug-resistant tuberculosis has been evaluated, showing effectiveness in culture conversion, but with a high incidence of adverse events, necessitating careful monitoring (Lee et al., 2012).

  • Linezolid combined with zinc oxide nanoparticles has been studied for enhancing efficacy against MRSA infections, showing potential for reducing resistance and improving treatment outcomes (Khan et al., 2022).

Safety And Hazards

Linezolid, the parent compound of Linezolid N-Oxide, is known to cause damage to organs through prolonged or repeated exposure . Specific safety and hazard information for Linezolid N-Oxide is not detailed in the available literature.

将来の方向性

Linezolid is a synthetic antibiotic with bacteriostatic activity against gram-positive organisms . Tedizolid is a newer drug in the same class with comparable spectrum of activity but with limited US Food and Drug Administration-approved indications . The future directions for Linezolid N-Oxide are not detailed in the available literature.

特性

IUPAC Name

N-[[(5S)-3-[3-fluoro-4-(4-oxidomorpholin-4-ium-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O5/c1-11(21)18-9-13-10-19(16(22)25-13)12-2-3-15(14(17)8-12)20(23)4-6-24-7-5-20/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFKNYFIQWSUNN-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)[N+]3(CCOCC3)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)[N+]3(CCOCC3)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Linezolid N-Oxide

CAS RN

189038-36-6
Record name Linezolid N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189038366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LINEZOLID N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JD2DSM8PQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
5
Citations
K Pauter, M Szultka‐Młyńska, M Szumski… - …, 2022 - Wiley Online Library
In this study, a new analytical method was developed and validated for the simultaneous analysis of antibiotic drugs (amoxicillin, cefotaxime, ciprofloxacin, clindamycin, linezolid, …
S Della Posta, C Fanali, V Gallo, S Fanali - TrAC Trends in Analytical …, 2022 - Elsevier
Capillary electrophoresis (CE) is an electromigration technique where a high electric field is applied for the generation of electrophoretic and electroosmotic mobilities. Due to the high …
Number of citations: 8 www.sciencedirect.com
J Walczak-Skierska, M Szultka-Młyńska… - … of Pharmaceutical and …, 2020 - Elsevier
… (CEF-DAC-LAC), clindamycin sulfoxide (CLI-SOx), ciprofloxacin piperazinyl-N4-sulfate (CIP-PS), desmethyl levofloxacin (DEL), levofloxacin N-oxide (LVX-Ox), linezolid N-Oxide (LIN-Ox…
Number of citations: 6 www.sciencedirect.com
World Health Organization - 2022 - books.google.com
The second issue of the WHO Drug Information, Volume 36 of 2022, includes a section on Consultation Documents with focus on Linezolid, Linezolid tablets, Isoniazid and Isoniazid …
Number of citations: 108 books.google.com
World Health Organization - WHO Drug Information, 2021 - apps.who.int
Untitled Page 1 Page 2 WHO D rug Information WHO Drug Information provides an overview of topics relating to medicines development, regulation, quality and safety. The journal also …
Number of citations: 2 apps.who.int

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。